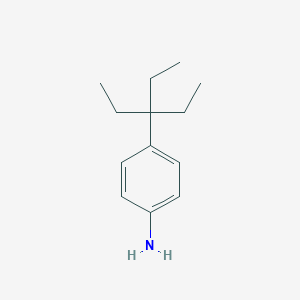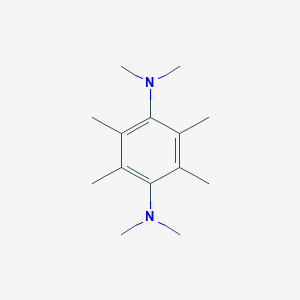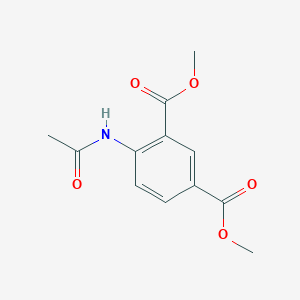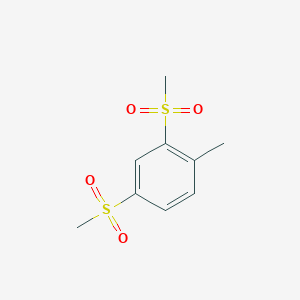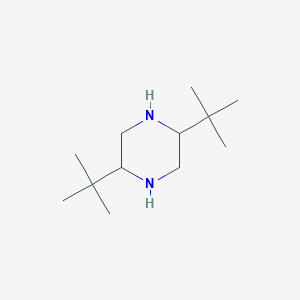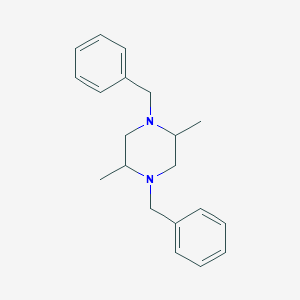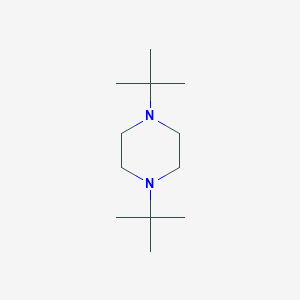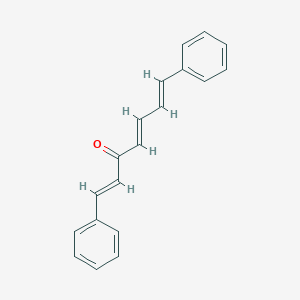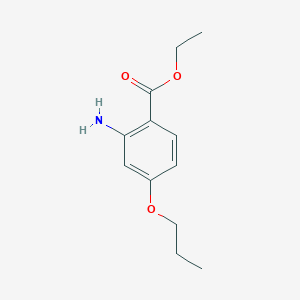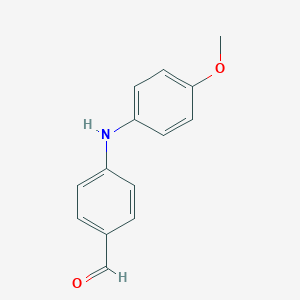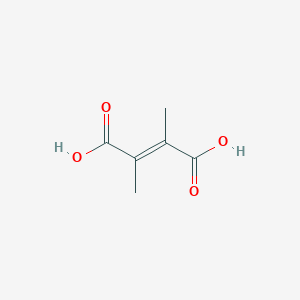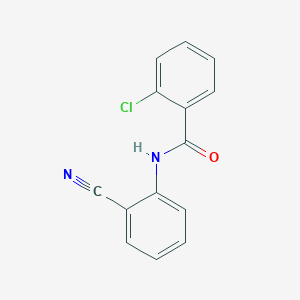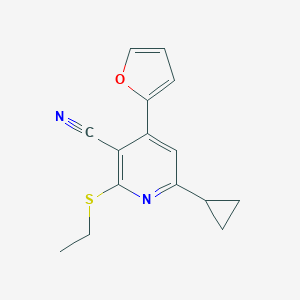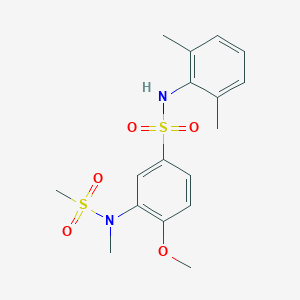![molecular formula C22H17N3O6S B253642 Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B253642.png)
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate, also known as EBI-005, is a small molecule inhibitor that targets the activity of the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell proliferation, survival, and differentiation. EBI-005 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate targets the activity of the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell proliferation, survival, and differentiation. This compound binds to the catalytic subunit of PP2A and inhibits its activity, leading to the dysregulation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In autoimmune disorders, this compound reduces inflammation and suppresses the immune response. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the catalytic subunit of PP2A and can effectively inhibit its activity. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate. One area of focus is the development of more potent and selective inhibitors of PP2A. Another area of focus is the identification of specific downstream signaling pathways that are dysregulated by PP2A inhibition. This could lead to the development of more targeted therapies for specific diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate involves several steps, starting with the reaction of 2-aminobenzothiazole with ethyl 2-bromoacetate to form ethyl 2-(benzothiazol-2-ylamino)acetate. This intermediate is then reacted with 3-isoxazolyl isocyanate to form ethyl 2-({[5-(3-isoxazolyl)-2-benzothiazolyl]amino}carbonyl)acetate. The final step involves the reaction of this intermediate with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form this compound.
Applications De Recherche Scientifique
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In autoimmune disorders, this compound has been shown to reduce inflammation and suppress the immune response. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
Formule moléculaire |
C22H17N3O6S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C22H17N3O6S/c1-2-28-21(27)13-3-5-14-19(10-13)32-22(23-14)24-20(26)15-11-17(31-25-15)12-4-6-16-18(9-12)30-8-7-29-16/h3-6,9-11H,2,7-8H2,1H3,(H,23,24,26) |
Clé InChI |
LIFPUVOBXTURLC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



